

Technical Guide: 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 1-(2-chlorophenyl)-5-methyl-1H-pyrazole

CAS No.: 1247358-96-8

Cat. No.: B580538

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Chemical Identity & Core Data

1-(2-chlorophenyl)-5-methyl-1H-pyrazole is a regioselective heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical agents (p38 MAP kinase inhibitors).^{[1][2][3]} Its structural uniqueness lies in the steric "twist" induced by the ortho-chloro substituent on the N-phenyl ring, which influences the binding affinity and metabolic stability of its derivatives.

Property	Data Specification
CAS Registry Number	1247358-96-8
IUPAC Name	1-(2-chlorophenyl)-5-methyl-1H-pyrazole
Molecular Formula	C ₁₀ H ₉ ClN ₂
Molecular Weight	192.65 g/mol
SMILES	<chem>CC1=CC=NN1C2=CC=CC=C2Cl</chem>
InChI Key	FHGWSKBENMLOTK-UHFFFAOYSA-N (Analogous base)
Physical State	Low-melting solid or viscous oil (Ambient)
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Synthesis & Manufacturing Protocols

The synthesis of 1-aryl-5-methylpyrazoles requires strict regiocontrol. A standard condensation of aryl hydrazines with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers. To exclusively target the 5-methyl isomer, the use of a masked aldehyde equivalent (acetal) is the industry standard.

Primary Route: Cyclocondensation with Acetylacetaldehyde Dimethyl Acetal

This protocol leverages the differential reactivity between the ketone and the acetal (masked aldehyde) to direct the hydrazine attack, favoring the 5-methyl product.

Reagents:

- Precursor A: 2-Chlorophenylhydrazine hydrochloride (CAS 41052-75-9)
- Precursor B: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal)
- Solvent: Ethanol (EtOH) or Methanol (MeOH)

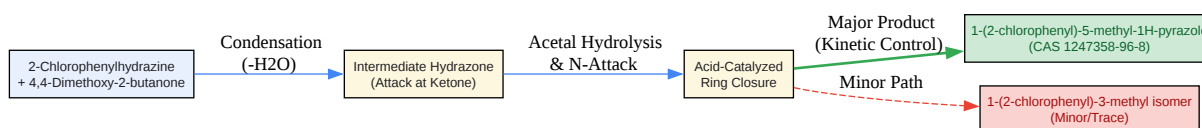
- Catalyst: Concentrated Hydrochloric Acid (HCl)

Step-by-Step Protocol:

- Preparation: Dissolve 2-chlorophenylhydrazine HCl (1.0 eq) in Ethanol (10 mL/g).
- Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq) dropwise at room temperature.
- Cyclization: Add catalytic conc. HCl (0.1 eq) and heat the mixture to reflux (78°C) for 4–6 hours.
 - Mechanism Note: The hydrazine initially attacks the free ketone to form a hydrazone. Acid-catalyzed hydrolysis of the acetal releases the aldehyde, which is then rapidly attacked by the hydrazone nitrogen (N2) to close the ring.
- Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with sat. NaHCO₃ solution.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) to remove trace 3-methyl regioisomer.

Reaction Mechanism Visualization

The following diagram illustrates the regioselective pathway favoring the 5-methyl isomer over the 3-methyl isomer.



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Caption: Regioselective synthesis pathway. The initial formation of the hydrazone at the ketone position directs the methyl group to the C5 position upon cyclization.

Applications & Research Potential

Agrochemical Intermediates (Fungicides)

The 1-aryl-pyrazole core is a privileged scaffold in modern agrochemistry.

- **Mechanism:** Acts as a precursor for Succinate Dehydrogenase Inhibitors (SDHIs). The 2-chlorophenyl group provides steric bulk that fits into the hydrophobic pocket of the SDH enzyme complex II.
- **Utility:** Further functionalization at the C4 position (e.g., halogenation or formylation) allows for the attachment of amide linkers common in commercial fungicides like Fluxapyroxad analogs.

Pharmaceutical Scaffold (Kinase Inhibition)

In drug discovery, this specific isomer is utilized to construct libraries of p38 MAP kinase inhibitors.

- **Structure-Activity Relationship (SAR):** The ortho-chloro group forces the phenyl ring out of planarity with the pyrazole core. This "twisted" conformation is critical for selectivity, preventing the molecule from binding to flat, intercalating DNA sites while optimizing fit in kinase ATP-binding pockets.

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[4][5]
Eye Irritation	H319	Causes serious eye irritation. [4]
STOT - SE	H335	May cause respiratory irritation.[5]

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use within a chemical fume hood to avoid inhalation of vapors/dust.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption.

References

- Sigma-Aldrich.**1-(2-Chlorophenyl)-5-methyl-1H-pyrazole** Product Data. Retrieved from .
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